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Compound of Interest

Compound Name: Paritaprevir dihydrate

Cat. No.: B1518663

For Immediate Release

This guide provides a comprehensive comparative analysis of the binding affinity of
Paritaprevir, a potent NS3/4A protease inhibitor, against its primary target, the Hepatitis C Virus
(HCV) protease, and a selection of other significant viral proteases. The data presented herein
is intended for researchers, scientists, and drug development professionals engaged in antiviral
research and development.

Executive Summary

Paritaprevir demonstrates exceptionally high affinity for its intended target, the HCV NS3/4A
protease, with binding affinities in the nanomolar and even sub-nanomolar range across
various HCV genotypes.[1][2] Notably, this analysis reveals that Paritaprevir also exhibits
binding potential to other viral proteases, including those from Flaviviruses such as Zika,
Dengue, and West Nile viruses, as well as the 3CLpro protease of SARS-CoV.[2][3] This cross-
reactivity, while orders of magnitude lower than for its primary target, suggests a potential for
broader antiviral activity and provides a basis for further investigation and drug repurposing
efforts.
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The following table summarizes the quantitative binding data of Paritaprevir against a panel of
viral proteases.

. Genotype/Strai Binding
Viral Protease o . Value Reference
n Affinity Metric

Hepatitis C Virus

(HCV) NS3/4A Genotype la EC50 1.0 nM [11[2]
Protease
Genotype 1b EC50 0.21 nM [1]2]
Genotype 2a EC50 5.3nM [1]
Genotype 3a EC50 19 nM [1]
Genotype 4a EC50 0.09 nM [2]
Genotype 6a EC50 0.69 nM [1]
Zika Virus (ZIKV)
) -14.25+3.11
NS2B-NS3 AGbind [3]
kcal/mol
Protease
Dengue Virus
) -12.76 £2.91
(DENV) NS2B- AGbind [3]
kcal/mol
NS3 Protease
West Nile Virus
] -17.3+2.55
(WNV) NS2B- AGbind [3]
kcal/mol
NS3 Protease
SARS-CoV
IC50 1.31 uM [2]
3CLpro

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV NS3/4A Protease Activity Assay (FRET-Based)
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This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to

determine the in-vitro efficacy of Paritaprevir against the HCV NS3/4A protease.

Materials:

Recombinant HCV NS3/4A protease (genotype-specific)

FRET-based peptide substrate containing an NS3/4A cleavage site, flanked by a fluorophore
(e.g., CyPet) and a quencher (e.g., YPet).

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 10% glycerol, 5 mM DTT, and 0.01%
Triton X-100.

Paritaprevir (serial dilutions in DMSO)
384-well, black, low-volume assay plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Paritaprevir in DMSO. Further dilute in assay buffer to the desired
final concentrations.

Add 2 pL of the diluted Paritaprevir or DMSO (vehicle control) to the wells of the 384-well
plate.

Add 18 pL of the recombinant HCV NS3/4A protease solution (final concentration ~5 nM) to
each well.

Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.

Initiate the enzymatic reaction by adding 5 pL of the FRET substrate solution (final
concentration ~100 nM) to each well.

Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission
wavelengths appropriate for the FRET pair) at 30°C for 60 minutes, with readings taken
every 2 minutes.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

» The rate of substrate cleavage is determined from the linear portion of the fluorescence
increase over time.

o Calculate the percent inhibition for each Paritaprevir concentration relative to the vehicle
control.

o Determine the EC50 value by fitting the dose-response curve using a non-linear regression
model.

Flavivirus NS2B-NS3 Protease Binding Affinity
(Molecular Docking and MD Simulations)

This protocol describes the computational approach used to estimate the binding free energy of
Paritaprevir to the NS2B-NS3 proteases of Zika, Dengue, and West Nile viruses.

Software and Force Fields:
e Molecular docking software (e.g., AutoDock Vina, GOLD)
e Molecular dynamics simulation package (e.g., AMBER, GROMACS)
» Force fields: ff14SB for the protein and GAFF for the ligand.
Procedure:
e Protein and Ligand Preparation:
o Obtain the 3D crystal structures of the viral proteases from the Protein Data Bank (PDB).

o Prepare the protein structures by removing water molecules, adding hydrogen atoms, and
assigning appropriate protonation states to the residues.

o Generate the 3D structure of Paritaprevir and optimize its geometry using a suitable
method (e.g., DFT with B3LYP/6-31G*).

» Molecular Docking:
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o Define the binding site on the protease based on the location of known inhibitors or the
catalytic triad.

o Perform molecular docking of Paritaprevir into the defined binding site using the chosen
docking software.

o Analyze the docking poses and select the one with the most favorable scoring function
and interactions with key residues.

e Molecular Dynamics (MD) Simulations:
o Use the selected docked complex as the starting structure for MD simulations.

o Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-
ions to neutralize the system.

o Perform energy minimization, followed by heating and equilibration of the system.

o Run a production MD simulation for an extended period (e.g., 100 ns) to sample the
conformational space of the complex.

e Binding Free Energy Calculation:

o Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular
Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding
free energy (AGbind) from the MD simulation trajectory.

o The AGbind is calculated as the difference between the free energy of the complex and
the sum of the free energies of the protein and the ligand in their unbound states.

SARS-CoV 3CLpro Inhibition Assay (Enzymatic Assay)

This protocol details a biochemical assay to measure the inhibitory activity of Paritaprevir
against the SARS-CoV 3CLpro.

Materials:

e Recombinant SARS-CoV 3CLpro
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o Fluorogenic peptide substrate specific for 3CLpro (e.g., Dabcyl-KTSAVLQ | SGFRKME-
Edans)

e Assay Buffer: 20 mM Tris-HCI (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 5 mM DTT.

o Paritaprevir (serial dilutions in DMSO)

e 96-well, black assay plates

e Fluorescence plate reader

Procedure:

o Prepare serial dilutions of Paritaprevir in DMSO and then in assay buffer.

e Add 10 pL of the diluted Paritaprevir or DMSO control to the wells of the 96-well plate.

e Add 80 pL of the recombinant SARS-CoV 3CLpro solution (final concentration ~0.5 uM) to
each well.

 Incubate the plate at 37°C for 15 minutes.

« Initiate the reaction by adding 10 pL of the fluorogenic substrate solution (final concentration
~20 puM).

e Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over
30 minutes at 37°C.

» Calculate the initial reaction velocities from the linear phase of the progress curves.
» Determine the percent inhibition for each concentration of Paritaprevir.

o Calculate the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Visualizations
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Experimental Workflow for FRET-Based Protease
Inhibition Assay
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Caption: Workflow for the FRET-based HCV NS3/4A protease inhibition assay.
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Caption: Comparative binding of Paritaprevir to different viral proteases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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